7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound. It belongs to the thiazolopyridine family, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-component reaction. One common method involves the use of cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . This reaction sequence includes the formation of N,S-acetal, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but optimized for large-scale synthesis. This includes the use of green solvents and efficient purification techniques to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing other complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
In biology and medicine, 7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile exhibits significant biological activities. It has been studied for its potential as an antibacterial, antifungal, and anticancer agent .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse biological activities make it a candidate for various applications in these fields .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular processes, leading to its antibacterial or anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Oxazolo[3,2-a]pyridine derivatives: These compounds also have a fused pyridine ring but differ in their oxygen-containing heterocyclic structure.
Uniqueness
7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of fluorine, hydroxy, and methoxy groups makes it particularly interesting for further research and development .
Properties
Molecular Formula |
C21H17FN2O3S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O3S/c1-27-14-8-6-13(7-9-14)21(26)12-28-20-17(11-23)16(10-19(25)24(20)21)15-4-2-3-5-18(15)22/h2-9,16,26H,10,12H2,1H3 |
InChI Key |
SIVKXVFYXYJTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4F)C#N)O |
Origin of Product |
United States |
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